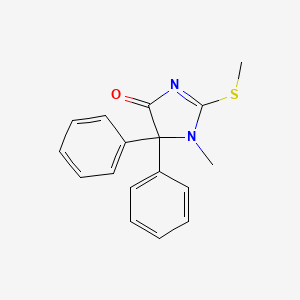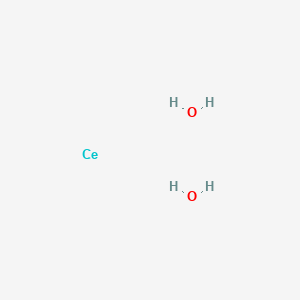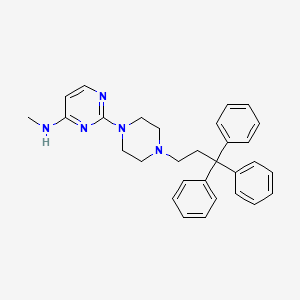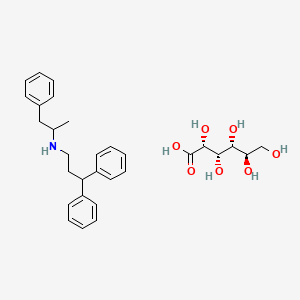
Prenylamine gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prenylamine gluconate is a compound that combines prenylamine, a calcium channel blocker, with gluconate, a derivative of glucose. Prenylamine was historically used as a vasodilator in the treatment of angina pectoris but was withdrawn from the market due to its cardiac side effects . The gluconate component is often used to enhance the solubility and bioavailability of the active compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prenylamine involves the reaction of 3,3-diphenylpropylamine with 1-methyl-2-phenylethylamine under controlled conditions . The gluconate component can be prepared by reacting gluconic acid-delta-lactone with calcium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of prenylamine gluconate would likely involve the combination of the synthesized prenylamine with gluconate under specific conditions to ensure stability and efficacy. The process would include steps such as crystallization, filtration, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Prenylamine gluconate can undergo various chemical reactions, including:
Oxidation: Prenylamine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the prenylamine component, potentially altering its pharmacological properties.
Substitution: Prenylamine can undergo substitution reactions, where functional groups are replaced by other groups, affecting its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent in organic synthesis and as a model compound for studying calcium channel blockers.
Biology: Prenylamine gluconate can be used in research to understand its effects on cellular calcium channels and related pathways.
Medicine: Although withdrawn from clinical use, it can still be studied for its pharmacological effects and potential therapeutic applications.
Mecanismo De Acción
Prenylamine gluconate exerts its effects primarily through the prenylamine component, which acts as a calcium channel blocker. It targets calmodulin and myosin light-chain kinase 2 in skeletal and cardiac muscle, leading to decreased sympathetic stimulation on cardiac muscle . This results in partial depletion of catecholamines and a reduction in heart rate. The gluconate component enhances the solubility and bioavailability of prenylamine, facilitating its action.
Comparación Con Compuestos Similares
Similar Compounds
Reserpine: Like prenylamine, reserpine depletes catecholamines but is more selective toward brain tissue.
Magnesium gluconate: Used as a mineral supplement, it shares the gluconate component but has different pharmacological effects.
Uniqueness
Prenylamine gluconate is unique due to its combination of a calcium channel blocker with a gluconate derivative, enhancing its solubility and bioavailability. This combination allows for more effective targeting of cardiac tissue compared to other similar compounds.
Propiedades
Número CAS |
21156-48-9 |
|---|---|
Fórmula molecular |
C30H39NO7 |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C24H27N.C6H12O7/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-16,20,24-25H,17-19H2,1H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
Clave InChI |
XWLQOHKWSBPMOX-IFWQJVLJSA-N |
SMILES isomérico |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES canónico |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


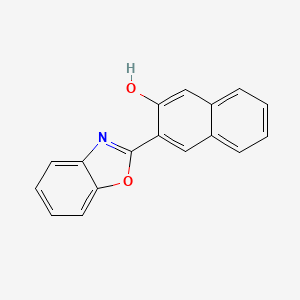
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
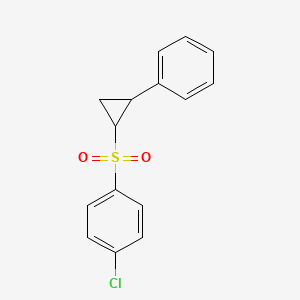


![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
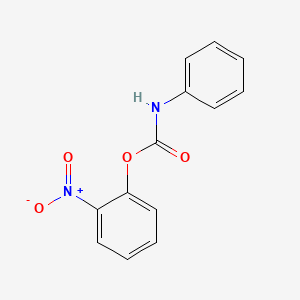
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)

![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)

